Arginine 4-methyl-7-coumarylamide
Overview
Description
Arginine 4-methyl-7-coumarylamide is a protease substrate . It is specifically a substrate for cathepsin H and not for cathepsin L and B .
Molecular Structure Analysis
The molecular formula of Arginine 4-methyl-7-coumarylamide is C16H21N5O3 . The molecular weight is 331.37 g/mol .
Chemical Reactions Analysis
Arginine 4-methyl-7-coumarylamide is used in fluorimetric assays for cathepsin B and cathepsin H .
Physical And Chemical Properties Analysis
The molecular weight of Arginine 4-methyl-7-coumarylamide is 331.37 g/mol . It has a XLogP3 value of -0.3, indicating its relative hydrophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors .
Scientific Research Applications
Enzyme Assay Development : Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide has been identified as an excellent substrate for fluorimetric assays of cathepsin B, an enzyme implicated in protein processing and degradation. Similarly, arginine 4-methyl-7-coumarylamide is useful for assays of cathepsin H, another enzyme involved in proteolysis (Barrett, 1980).
Polymer Synthesis for Biological Applications : A study discusses the synthesis of linear amphoteric poly(amidoamino acid) L-ARGO7, which includes L-arginine, and highlights its potential biological properties, such as effective cell internalization ability combined with minimal cytotoxicity (Ferruti et al., 2014).
Substrate Synthesis for Protease Assays : L-Arginine-4-methylcoumaryl-7-amide and its derivatives have been synthesized for use as fluorogenic substrates in the sensitive determination of proteases like trypsin and papain (Kanaoka et al., 1977).
Inhibition Studies of Enzymes : Studies have investigated the inhibition of enzymes like cathepsin B using various agents, with substrates including benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide (Yamamoto et al., 1984).
Arginine Decarboxylase Studies : Research on arginine decarboxylase from Escherichia coli, an enzyme involved in the metabolic pathway of arginine, has been conducted. This research provides insights into the enzyme's specificity and inhibition (Blethen et al., 1968).
Protein Arginine Methylation : Arginine methylation, a common post-translational modification, has been extensively studied. This modification plays key roles in various cellular processes like transcription and DNA damage signaling (Blanc & Richard, 2017).
Molecular Imprinted Polymer Membrane : A study on molecularly imprinted polymer membranes for the optical resolution of α-amino acids, including arginine, highlights the use of arginine-based polymers in separation processes (Ingole et al., 2016).
Arginine Metabolism and Chronic Disease States : Research has been conducted on the metabolic pathways of arginine and their roles in health and disease, particularly focusing on chronic diseases and aging (Mangoni et al., 2019).
Future Directions
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPDAOJXSYJNP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215632 | |
Record name | Arginine 4-methyl-7-coumarylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arginine 4-methyl-7-coumarylamide | |
CAS RN |
65286-27-3 | |
Record name | Arginine 4-methyl-7-coumarylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065286273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine 4-methyl-7-coumarylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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